molecular formula C14H19NO3 B2628178 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid CAS No. 329079-35-8

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid

Cat. No. B2628178
M. Wt: 249.31
InChI Key: JGWXRSSZVQEDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid, also known by its CAS Number 329079-35-8, is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.31 .


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid . The molecular weight of this compound is calculated to be 278.34678 g/mol .

Scientific Research Applications

Safety Evaluation in Food Contact Materials

A study by the EFSA examined the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a related compound, for use in food contact materials. It was concluded that there is no safety concern for consumers when the substance is used in specific conditions, highlighting its application in packaging materials that come into contact with food (Flavourings, 2011).

Medicinal Chemistry and Drug Development

Research into planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including those similar to "3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid", has shown their potential in medicinal chemistry. These compounds have been used to create analogues of the antibiotic platensimycin, although they did not exhibit promising antibacterial activity. This indicates a direction for the development of novel organometallic drug candidates (Patra, Merz, & Metzler-Nolte, 2012).

Chemical Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of compounds with structural similarities to "3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid", focusing on their potential applications in various domains, such as materials science, organic chemistry, and environmental remediation. For instance, the synthesis of planar chiral carboxylic acid derivatives and their use in the preparation of organometallic analogues highlights the versatility of these compounds in synthetic chemistry (Patra, Merz, & Metzler-Nolte, 2012).

Environmental and Microbial Studies

The degradation of naphthenic acids by microbial action has been explored, providing insights into the environmental fate of these compounds. A study on the aerobic biotransformation of alkyl branched aromatic alkanoic naphthenic acids by a new isolate of Mycobacterium demonstrated the potential for microbial remediation of toxic compounds in the environment (Johnson et al., 2012).

Photovoltaic Applications

Investigations into isonicotinate derivatives, including their use as additives in dye-sensitized solar cells, suggest potential applications in renewable energy technologies. The incorporation of these derivatives has shown to improve the photovoltaic performance of solar cells, indicating the relevance of carboxylic acid derivatives in enhancing energy conversion efficiency (Bagheri & Dehghani, 2015).

Future Directions

The future directions of research and applications involving 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid are not specified in the available literature . Given its structural features, it could potentially be of interest in the development of pharmaceuticals or materials science.

properties

IUPAC Name

4-(4-tert-butylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWXRSSZVQEDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid

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